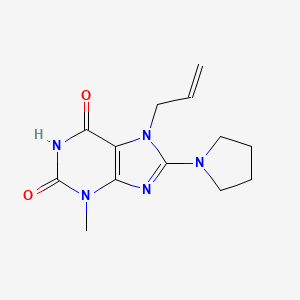

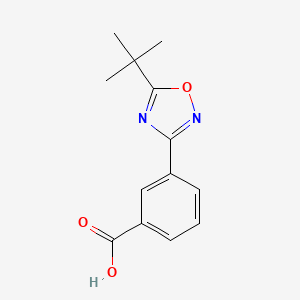

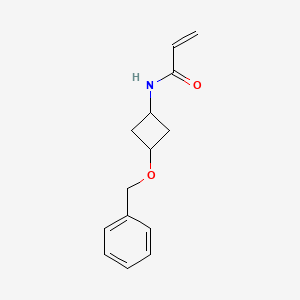

3-Methyl-7-prop-2-enyl-8-pyrrolidin-1-ylpurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-7-prop-2-enyl-8-pyrrolidin-1-ylpurine-2,6-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1998 and has since been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological processes.

Scientific Research Applications

Chemical Transformations and Synthesis

Annulation Reactions : Meyer et al. (1986) explored the reaction of 3-Methyl-2-pyrrolidino-1-butene with various 2-formyl-2-cyclohexen-ones, leading to the production of complex compounds including octalindiones (Meyer, Brannon, Merritt, & Seebach, 1986).

Acid-Catalyzed Transformations : Pattenden and Storer (1974) reported on the transformation of substituted cyclopentenones in the presence of pyridine hydrochloride and HCl, leading to a range of cyclopentenediones, a process relevant to the structural modifications of pyrrolidinyl compounds (Pattenden & Storer, 1974).

Acylation and Synthesis of 3-Acyltetramic Acids : Jones et al. (1990) detailed a method for acylating pyrrolidine-2,4-diones, resulting in 3-acyltetramic acids. This process involves the use of boron trifluoride and Lewis acids, highlighting the compound's role in synthesizing complex organic molecules (Jones, Begley, Peterson, & Sumaria, 1990).

Synthesis of Tritiated Isotopomers : Wheeler and Clodfelter (2008) described the synthesis of tritiated isotopomers of enzastaurin, a compound structurally related to pyrrolidinyl purine diones, for ADME studies. This research illustrates the use of the compound in radiolabeling for pharmaceutical research (Wheeler & Clodfelter, 2008).

Biological Activities and Applications

Antibacterial Activity : Angelov, Terziyska, and Georgiev (2023) discovered that a derivative of pyrrolidine-2,4-dione exhibited moderate antibacterial activity against S. aureus and E. coli, suggesting potential pharmaceutical applications (Angelov, Terziyska, & Georgiev, 2023).

Anticonvulsant Properties : Obniska et al. (2005) synthesized and tested pyrrolidine-2,5-dione derivatives for anticonvulsant activity, revealing that compounds with an aromatic ring at position-3 showed effectiveness in electroshock-induced seizures (Obniska, Jurczyk, Zejc, Kamiński, Tatarczyńska, & Stachowicz, 2005).

Amnesia-Reversal Activity : Butler et al. (1987) evaluated dihydro-1H-pyrrolizine-3,5(2H,6H)-diones for reversing electroconvulsive shock-induced amnesia in mice. The study identified several compounds with promising activity, contributing to research in cognitive disorders (Butler, Leonard, Caprathe, L'Italien, Pavia, Hershenson, Poschel, & Marriott, 1987).

Antioxidant Activity : Boobalan et al. (2014) provided a computational perspective on the antioxidant active Mannich base pyrrolidine-2,5-dione, highlighting its potential use in antioxidant therapy (Boobalan, Ramalingam, Amaladasan, Tamilvendan, Prabhu, & Bououdina, 2014).

properties

IUPAC Name |

3-methyl-7-prop-2-enyl-8-pyrrolidin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c1-3-6-18-9-10(16(2)13(20)15-11(9)19)14-12(18)17-7-4-5-8-17/h3H,1,4-8H2,2H3,(H,15,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIGQHSHHXDNSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Phenylmethoxycarbonylamino)-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2415105.png)

![2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B2415114.png)

![1-ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2415116.png)

![4-[2-(Dimethylsulfamoylamino)phenyl]-2-(2-fluorophenyl)-1,3-thiazole](/img/structure/B2415118.png)